

## Head-to-Head Comparison: MRS7799 and PSB-11 - A Clarification and Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MRS7799   |           |
| Cat. No.:            | B15569814 | Get Quote |

It is crucial to clarify a fundamental misunderstanding in the requested comparison. The subjects of this guide, MRS7799 and PSB-11, are entirely unrelated entities from disparate fields. MRS7799 is a chemical compound used in biomedical research as a P2Y1 receptor antagonist. In contrast, PSB-11 (more commonly marketed as the P-SB11) is an electronic device used in paranormal investigation, often referred to as a "spirit box." Therefore, a direct head-to-head comparison based on performance and experimental data is not feasible.

This guide will proceed by first providing a comprehensive overview of the pharmacological agent MRS7799, in line with the intended audience of researchers, scientists, and drug development professionals. Following this, a brief description of the PSB-11 device will be provided to resolve the initial confusion.

# Scientific Profile: MRS7799 (also known as MRS 2179)

MRS7799, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent and selective competitive antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a pivotal role in various physiological processes, most notably platelet aggregation. Its ability to selectively block the P2Y1 receptor makes it an invaluable tool for studying purinergic signaling pathways and a lead compound in the development of novel anti-thrombotic therapies.

### **Quantitative Pharmacological Data**



The following tables summarize the binding affinity and selectivity of **MRS7799** in comparison to other relevant P2Y1 receptor antagonists.

Table 1: Binding Affinity of P2Y1 Receptor Antagonists

| Compound              | Receptor        | Assay Type                | Affinity<br>(Ki/KB/Kd) | Reference |
|-----------------------|-----------------|---------------------------|------------------------|-----------|
| MRS7799 (MRS<br>2179) | Human P2Y1      | Competition<br>Binding    | 84 nM (Ki)             | [1]       |
| MRS7799 (MRS<br>2179) | Human P2Y1      | Functional Assay<br>(PLC) | 177 nM (KB)            | [2]       |
| MRS7799 (MRS<br>2179) | Human Platelets | Radioligand<br>Binding    | 109 ± 18 nM (Kd)       | [3][4]    |
| MRS7799 (MRS<br>2179) | Turkey P2Y1     | Functional Assay          | ~100 nM (Ki)           | [2]       |
| MRS2279               | Human P2Y1      | Competition<br>Binding    | 13 nM (Ki)             | [1]       |
| MRS2500               | Human P2Y1      | Functional Assay          | 0.95 nM (IC50)         | [5]       |

Table 2: Selectivity Profile of MRS7799

| Receptor                        | Inhibition (IC50)       | Reference |
|---------------------------------|-------------------------|-----------|
| P2X1                            | 1.15 μΜ                 | [6]       |
| P2X3                            | 12.9 μΜ                 | [6]       |
| P2X2, P2X4, P2Y2, P2Y4,<br>P2Y6 | No significant activity | [6]       |

### **Signaling Pathway of the P2Y1 Receptor**

The P2Y1 receptor is a Gq/11-coupled GPCR. Upon activation by its endogenous ligand ADP, it initiates a signaling cascade that is crucial for platelet shape change and the initial phase of



aggregation. MRS7799 competitively blocks this pathway at the receptor level.



Click to download full resolution via product page

Caption: P2Y1 Receptor Signaling Pathway and site of MRS7799 antagonism.

### **Experimental Protocols**

Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists like MRS7799.

1. Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This assay measures the aggregation of platelets in response to an agonist and its inhibition by an antagonist.

- Materials:
  - Freshly drawn human venous blood collected into 3.2% sodium citrate.
  - o ADP (agonist).
  - MRS7799 (antagonist).
  - Saline solution.
  - Light Transmission Aggregometer.



#### · Protocol:

- Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x
  g) for 15 minutes at room temperature with the centrifuge brake off.
- Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed
  (e.g., 2000 x g) for 20 minutes to pellet the platelets.
- Assay Procedure:
  - Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10<sup>8</sup> cells/mL) using PPP.
  - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
  - Pre-warm PRP samples to 37°C.
  - Add MRS7799 or vehicle control to the PRP and incubate for a specified time.
  - Initiate aggregation by adding a submaximal concentration of ADP.
  - Record the change in light transmission for 3-5 minutes. The increase in light transmission corresponds to platelet aggregation.[5][7]

#### 2. Radioligand Binding Assay

This assay determines the binding affinity (Kd or Ki) of a compound to the target receptor.

- Materials:
  - Cell membranes from a cell line overexpressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).
  - Radiolabeled ligand (e.g., [33P]MRS2179 or [3H]MRS2279).
  - MRS7799 (unlabeled competitor).
  - · Binding buffer.



- o Glass fiber filters.
- Scintillation counter.

#### Protocol:

- Incubation: In a microtiter plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of unlabeled MRS7799.
- Equilibration: Incubate the mixture to allow binding to reach equilibrium.
- Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Analysis: The data is used to calculate the Ki of MRS7799 by competitive binding analysis.
  [1][4]





Click to download full resolution via product page

Caption: Experimental workflow for characterizing a P2Y1 antagonist.

### Device Profile: PSB-11 (P-SB11 Spirit Box)

The P-SB11, commonly known as the "Spirit Box," is an electronic device used for Instrumental Trans-Communication (ITC) by paranormal investigators. It is not a scientific instrument and has no application in biomedical research.

• Function: The device rapidly scans through AM and FM radio band frequencies, creating a continuous stream of white noise and short fragments of radio broadcasts.



- Theory of Use: The underlying belief is that spirits or otherworldly entities can manipulate this audio stream to form words and phrases to communicate.
- Features: The P-SB11 often includes features such as dual-frequency scanning (sweeping AM and FM simultaneously), adjustable sweep rates, forward and reverse sweep directions, and ambient temperature detection.

#### Conclusion

MRS7799 is a well-characterized pharmacological tool with significant potential in hematology and cardiovascular research. Its properties and effects are quantifiable through established scientific methodologies. The PSB-11 is a device built for a completely different purpose within the realm of paranormal investigation, and its principles of operation are not based on scientifically verifiable mechanisms. The two are in no way comparable in a scientific or technical context.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor -PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. MRS2179: a novel inhibitor of platelet function PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Head-to-Head Comparison: MRS7799 and PSB-11 - A Clarification and Scientific Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569814#head-to-head-comparison-of-mrs7799-and-psb-11]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com